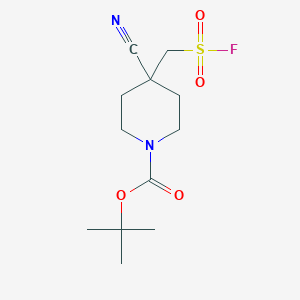

![molecular formula C11H17N3O2 B2761102 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine CAS No. 1082384-94-8](/img/structure/B2761102.png)

6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

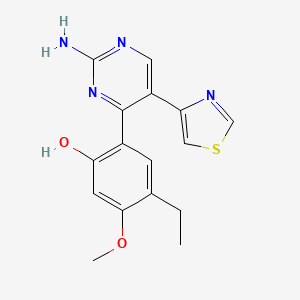

This compound belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound “6-Ethoxy-4- N- (2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine” was synthesized and evaluated for its herbicidal activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various tools such as PROCHECK, WHAT_CHECK, WHATIF, PROSA, ERRAT, PROVE, and VERIFY-3D . The molecular formula of a similar compound, “6-Morpholinopyridin-3-ylboronic acid”, is CHBNO with an average mass of 208.022 Da .Chemical Reactions Analysis

The synthesizability of ligands, including similar compounds, has been taken into account by applying certain sets of chemical rules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using tools like the ChemAxon’sJKlustor Suite .科学的研究の応用

Herbicidal Activity Against Phalaris Minor

This compound has been identified as a potential herbicide with activity against Phalaris minor , a major weed in wheat crops. Computational studies have prioritized it among other molecules for its higher binding affinity and inhibition constant compared to reference ligands. It binds at the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for blocking electron transfer in photosynthesis .

Photosystem-II D1 Protein Interaction

The interaction with the D1 protein of PS-II is significant because it plays a role in the stability of the protein-lead complex through hydrogen bond and π-π interactions. This interaction is essential for the herbicidal function, as it disrupts the photosynthetic process in weeds .

Molecular Dynamics Simulations

The compound’s binding and conformational stability have been evaluated through molecular dynamics simulations. These simulations help in understanding the behavior of the molecule within a biological system and its potential as a herbicide .

Binding Free Energy Calculations

Binding free energy calculations, such as MM/PBSA, have revealed that the lead molecule’s binding is energetically favorable and driven by electrostatic interactions. This suggests that the compound could be an efficient herbicide due to its favorable interactions with the target protein .

Whole Plant Assay Evaluations

The compound has been synthesized and evaluated for its herbicidal activity through whole plant assays under laboratory-controlled conditions. This experimental approach confirms the in-silico predictions and demonstrates the practical applications of the compound as a herbicide .

De Novo Design of Herbicides

The compound has been involved in the de novo design of herbicides, showcasing its role in the discovery of new herbicidal molecules. This process involves the creation of new molecules from scratch based on desired properties and biological targets .

Resistance Management

Given the evolution of resistance against traditional herbicides, this compound offers a new mode of action that could be used in resistance management strategies to control herbicide-resistant weeds .

Agricultural Crop Protection

Finally, the application of this compound in agricultural crop protection is significant. By controlling weeds like Phalaris minor, it can contribute to the overall yield and quality of wheat crops, which is a staple food source globally .

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound might also target the same organism.

Mode of Action

It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds , it’s plausible that this compound might affect the metabolic pathways of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that this compound might have similar effects.

特性

IUPAC Name |

6-(2-morpholin-4-ylethoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJVQIOJRFZSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)

![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)

![7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2761028.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)